
2-Oxo-3-(2-oxopropyl)-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-3-(2-oxopropyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure that includes a sulfonamide group, which is known for its antibacterial properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3-(2-oxopropyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with an aldehyde or ketone, followed by cyclization to form the oxazole ring. The sulfonamide group is then introduced through sulfonation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products. The process may also include purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-3-(2-oxopropyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to oxazolines or other reduced forms.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce oxazolines.
Applications De Recherche Scientifique
2-Oxo-3-(2-oxopropyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its role in developing new pharmaceuticals, particularly as an antibacterial agent.
Industry: Utilized in the production of specialty chemicals and intermediates for various applications.
Mécanisme D'action
The mechanism of action of 2-Oxo-3-(2-oxopropyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group acts as a competitive inhibitor of dihydropteroate synthase, an enzyme involved in folic acid synthesis in bacteria. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication, leading to the bacteriostatic effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole moiety.
Oxaprozin: A COX-2 inhibitor with an oxazole component.
Uniqueness
2-Oxo-3-(2-oxopropyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is unique due to its specific combination of an oxazole ring and a sulfonamide group. This combination imparts distinct antibacterial properties, making it a valuable compound for medicinal research and potential therapeutic applications.
Propriétés
Numéro CAS |
54080-57-8 |
|---|---|
Formule moléculaire |
C10H10N2O5S |
Poids moléculaire |
270.26 g/mol |
Nom IUPAC |
2-oxo-3-(2-oxopropyl)-1,3-benzoxazole-5-sulfonamide |
InChI |
InChI=1S/C10H10N2O5S/c1-6(13)5-12-8-4-7(18(11,15)16)2-3-9(8)17-10(12)14/h2-4H,5H2,1H3,(H2,11,15,16) |
Clé InChI |
IGQWLWYOKWWVNS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CN1C2=C(C=CC(=C2)S(=O)(=O)N)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Difluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15210756.png)
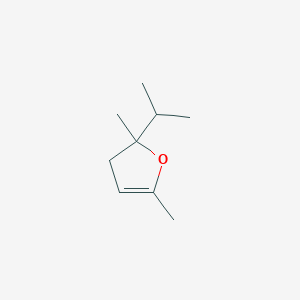
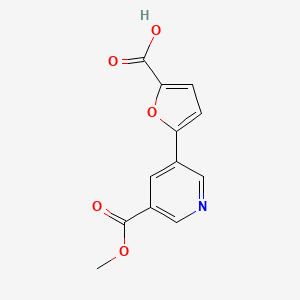
![(S)-2-(7-Nitrodibenzo[b,d]furan-2-sulfonamido)-3-phenylpropanoic acid](/img/structure/B15210775.png)
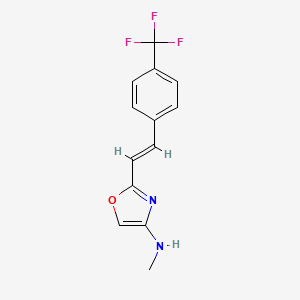
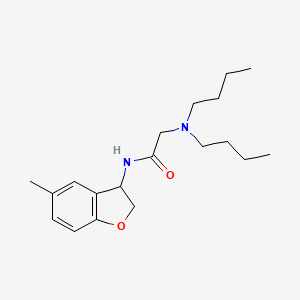
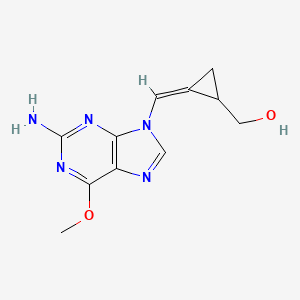


![2-Nitro-7-[(prop-2-en-1-yl)oxy]-1-benzofuran](/img/structure/B15210814.png)
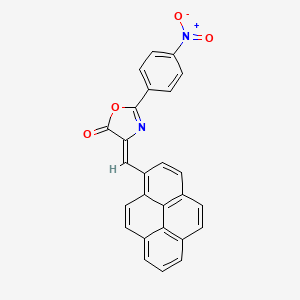


![5-[1-(4-Methylphenoxy)ethyl]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B15210842.png)
